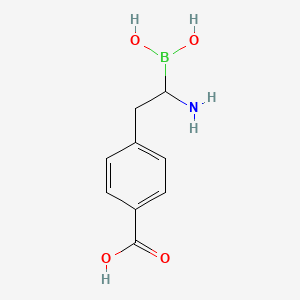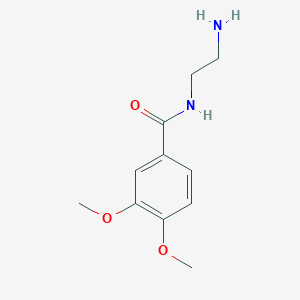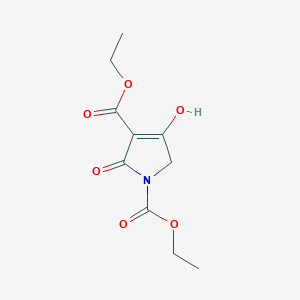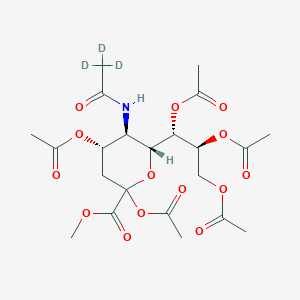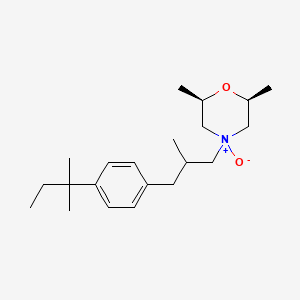
Amorolfine EP Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amorolfine EP Impurity A, also known as (2RS,4Ξ,6SR)-2,6-dimethyl-4-[(2RS)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine 4-oxide, is a chemical compound used as a reference standard in pharmaceutical research. It is a morpholine derivative and is related to the antifungal agent Amorolfine, which is used to treat fungal infections.
Vorbereitungsmethoden
The synthesis of Amorolfine EP Impurity A involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the substituents. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Amorolfine EP Impurity A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Amorolfine EP Impurity A is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods, helping to identify and quantify impurities in pharmaceutical formulations.
Biology: It is used in studies to understand the biological activity and toxicity of related compounds.
Medicine: It aids in the development and quality control of antifungal medications.
Industry: It is used in the production and quality assurance of pharmaceutical products, ensuring compliance with regulatory standards
Wirkmechanismus
The mechanism of action of Amorolfine EP Impurity A is related to its parent compound, Amorolfine. Amorolfine blocks delta 14 reduction and delta 7-8 isomerisation, resulting in the depletion of ergosterol and the accumulation of ignosterol in the fungal cytoplasmic membrane. This leads to the thickening of the fungal cell wall and the formation of chitin deposits inside and outside the cell wall .
Vergleich Mit ähnlichen Verbindungen
Amorolfine EP Impurity A can be compared with other similar compounds, such as:
Amorolfine EP Impurity B: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.
Amorolfine EP Impurity C: (2RS,6SR)-4-[(2RS)-3-[3,5-Bis(2-methylbutan-2-yl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine.
Amorolfine EP Impurity D: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.
The uniqueness of this compound lies in its specific structure and the presence of the morpholine 4-oxide group, which distinguishes it from other impurities and related compounds .
Eigenschaften
CAS-Nummer |
78613-39-5 |
|---|---|
Molekularformel |
C21H35NO2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]-4-oxidomorpholin-4-ium |
InChI |
InChI=1S/C21H35NO2/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22(23)14-17(3)24-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+,22? |
InChI-Schlüssel |
DVFNIYYARRYOCZ-CXOKAFIMSA-N |
Isomerische SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(C[C@H](O[C@H](C2)C)C)[O-] |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(CC(OC(C2)C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


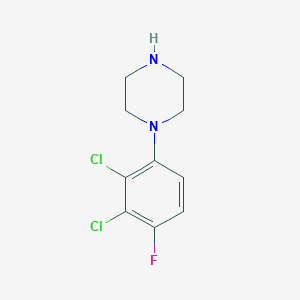


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)


